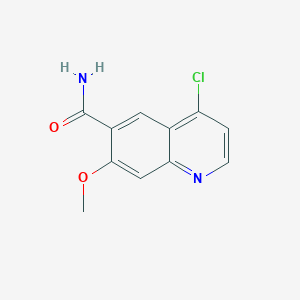

4-Chloro-7-methoxyquinoline-6-carboxamide

Description

Overview of Quinoline (B57606) Derivatives in Medicinal Chemistry

Quinoline, a heterocyclic aromatic compound composed of a fused benzene (B151609) and pyridine (B92270) ring, serves as a foundational scaffold in medicinal chemistry. researchgate.net Its derivatives are recognized as "privileged scaffolds" due to their wide range of biological activities and presence in numerous marketed drugs. nih.govbohrium.com The functionalization of the quinoline ring at various positions allows for the synthesis of derivatives with diverse pharmacological properties. nih.gov

Historically and currently, quinoline derivatives have been pivotal in the development of treatments for a multitude of diseases. rsc.org They are perhaps most famously known for their anti-malarial properties, with drugs like chloroquine (B1663885) and quinine (B1679958) being cornerstone therapies for decades. researchgate.netrsc.org Beyond this, the quinoline motif is integral to compounds exhibiting a broad spectrum of activities, including:

Anticancer: Quinoline-based compounds can induce apoptosis (programmed cell death), inhibit angiogenesis (the formation of new blood vessels that feed tumors), and disrupt cell migration, making them potent agents against various cancer cell lines. researchgate.netrsc.orgtandfonline.com

Antimicrobial: With the rise of drug-resistant bacteria, new quinoline derivatives are being developed to combat various bacterial infections. rsc.org

Anti-inflammatory, Analgesic, and Anticonvulsant: The structural versatility of quinolines has led to their exploration for treating inflammation, pain, and neurological disorders. nih.govbohrium.com

Antiviral and Antitubercular: Certain derivatives have shown efficacy against viruses, including HIV, and have demonstrated potent activity against M. tuberculosis. researchgate.netrsc.org

The continued interest in this class of compounds stems from its proven success and the potential for chemists to modify the core structure to enhance therapeutic performance and develop novel drug candidates. nih.govnih.gov

| Pharmacological Activity | Description | Reference Example |

|---|---|---|

| Anticancer | Inhibit tumor growth, induce apoptosis, and prevent angiogenesis. | Camptothecin nih.gov |

| Anti-malarial | Used in the treatment of malaria, often by interfering with hemoglobin digestion in the parasite. | Chloroquine researchgate.netrsc.org |

| Antimicrobial | Exhibit activity against various bacteria and fungi. | Quinolone antibiotics |

| Anti-inflammatory | Reduce inflammation in various pathological conditions. | - nih.govbohrium.com |

| Antitubercular | Show efficacy against M. tuberculosis, including drug-resistant strains. | 8-Hydroxyquinoline rsc.org |

Significance of 4-Chloro-7-methoxyquinoline-6-carboxamide as a Pharmaceutical Intermediate

The primary significance of this compound in the current research and pharmaceutical landscape is its role as a crucial intermediate in chemical synthesis. Specifically, it is a key building block for the preparation of Lenvatinib. chemicalbook.comguidechem.com

Lenvatinib is an orally administered, multi-target tyrosine kinase inhibitor. guidechem.compatsnap.com It is an approved anticancer drug used for the treatment of several types of cancers, including differentiated thyroid cancer, hepatocellular carcinoma (liver cancer), and advanced renal cell carcinoma (kidney cancer). chemicalbook.comguidechem.comresearchgate.net Lenvatinib functions by inhibiting the kinase activities of various receptors involved in tumor proliferation and angiogenesis, such as vascular endothelial growth factor (VEGF) receptors. patsnap.com

The synthesis of Lenvatinib involves reacting this compound with other chemical precursors. guidechem.comresearchgate.net For instance, a common synthetic route involves the reaction of this compound with a substituted phenol, such as 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (B1322968) or 4-amino-3-chlorophenol, to construct the core structure of the final drug molecule. guidechem.compatsnap.comresearchgate.net The availability and purity of this intermediate are therefore critical for the efficient and large-scale industrial production of Lenvatinib. google.com

| Property | Detail | Reference |

|---|---|---|

| Chemical Formula | C11H9ClN2O2 | alfachemch.com |

| Molecular Weight | 236.65 g/mol | chemicalbook.com |

| CAS Number | 417721-36-9 | chemicalbook.com |

| Appearance | Off-white to light beige or light yellow solid/powder. | alfachemch.com |

| Primary Role | Pharmaceutical intermediate for the synthesis of Lenvatinib. | chemicalbook.comguidechem.com |

Current Research Landscape and Gaps

The current body of academic and patent literature predominantly focuses on this compound in the context of its synthesis and its application as a precursor to Lenvatinib. patsnap.comgoogle.com Research efforts are largely centered on optimizing the synthetic routes to produce this intermediate with high yield and purity, aiming to make the manufacturing process of Lenvatinib more efficient and cost-effective. google.com

While extensive research exists for quinoline derivatives as a broad class, there is a noticeable gap in the literature concerning the intrinsic biological activity of this compound itself. Studies investigating its potential as a standalone therapeutic agent are scarce. Research on related quinoline-6-carboxamide (B1312354) structures has explored their potential as P2X7R antagonists or for inducing apoptosis in cancer cells, suggesting that the core scaffold has biological relevance. nih.govnih.gov However, the specific 4-chloro-7-methoxy substituted compound is almost exclusively discussed as a means to an end—the synthesis of Lenvatinib and its analogues. nih.gov

Therefore, a potential area for future investigation would be to explore whether this compound possesses any interesting pharmacological properties of its own. Such research could uncover new applications for this readily available chemical entity, beyond its established role as a pharmaceutical intermediate.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-7-methoxyquinoline-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-16-10-5-9-6(4-7(10)11(13)15)8(12)2-3-14-9/h2-5H,1H3,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBTVNIDMGKZSGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629105 | |

| Record name | 4-Chloro-7-methoxyquinoline-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

417721-36-9 | |

| Record name | 4-Chloro-7-methoxyquinoline-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Role As a Key Intermediate in Drug Synthesis

Precursor to Lenvatinib (E7080)

The most prominent application of 4-Chloro-7-methoxyquinoline-6-carboxamide is as a direct precursor in the manufacturing of Lenvatinib, a medication used in the treatment of several types of cancer, including thyroid, liver, and kidney cancer. guidechem.com Lenvatinib functions by inhibiting multiple receptor tyrosine kinases (RTKs) that are implicated in tumor growth and angiogenesis. researchgate.netdaicelpharmastandards.com The synthesis of Lenvatinib heavily relies on the availability of high-purity this compound to ensure the efficacy and safety of the final drug product.

The synthesis of Lenvatinib from this compound involves a critical coupling reaction. In this step, the chlorine atom at the 4-position of the quinoline (B57606) ring is displaced by a substituted phenoxy group. One documented method involves the reaction of this compound with 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (B1322968) in the presence of a base such as sodium methoxide in a chloroform solvent, which upon heating, yields Lenvatinib. guidechem.com

Another established synthetic route involves the coupling of this compound with 4-amino-3-chlorophenol. chemicalbook.comgoogle.com This initial reaction is followed by further steps to introduce the cyclopropylurea moiety, ultimately forming Lenvatinib. chemicalbook.com The reaction conditions for this coupling are crucial and are often performed in a solvent like dimethyl sulfoxide (B87167) (DMSO) with a base such as potassium tert-butoxide or cesium carbonate. chemicalbook.comgoogleapis.com

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| This compound | 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea | Sodium methoxide | Chloroform | Lenvatinib |

| This compound | 4-amino-3-chlorophenol | Potassium tert-butoxide | Dimethyl sulfoxide (DMSO) | 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide |

The efficiency and purity of Lenvatinib synthesis have been subjects of optimization to improve yield and reduce impurities. Traditional methods for the coupling reaction often required high temperatures (65-70°C) and extended reaction times, which could lead to the formation of undesirable byproducts. googleapis.comgoogle.com

An improved process has been developed that modifies the reaction conditions to overcome these drawbacks. This optimized method involves adjusting the stoichiometry of the reactants and lowering the reaction temperature. Specifically, using a higher equivalent of the urea derivative and conducting the reaction at a lower temperature range of 45°C to 55°C in the presence of cesium carbonate has been shown to reduce impurity formation significantly. googleapis.comgoogle.com

| Parameter | Standard Conditions | Optimized Conditions |

| Temperature | 65-70°C | 45-55°C |

| Reactant Equivalents | 1.2 eq. of urea derivative | 2 eq. of urea derivative |

| Base | Cesium carbonate or Sodium tert-butoxide | Cesium carbonate |

| Reaction Time | 23 hours | Not specified |

The synthesis of any active pharmaceutical ingredient requires rigorous control of impurities. In the case of Lenvatinib synthesis from this compound, several process-related impurities have been identified. googleapis.comgoogle.com The previously mentioned standard synthesis conditions were found to produce notable levels of specific impurities, designated as compounds (VII), (VIII), and (IX). googleapis.comgoogle.com

| Impurity | Content in Standard Process | Content in Optimized Process |

| Compound (VII) | 1.8% | 0.08% |

| Compound (VIII) | 0.5% | 0.15% |

| Compound (IX) | 1.7% | 0.11% |

Intermediate for Other Angiokinase Inhibitors and Quinoline-based Chemotherapeutic Agents

The utility of the quinoline scaffold, as seen in this compound, is not limited to Lenvatinib. This structural motif is a common feature in a variety of chemotherapeutic agents, and the intermediate itself or its derivatives can be used in the synthesis of other angiokinase inhibitors. nordmann.globalnih.govnih.gov

WXFL-152 is a novel triple angiokinase inhibitor that targets VEGFRs, FGFRs, and PDGFRs, which are crucial in tumor angiogenesis. nih.govnih.gov This compound is identified from a series of 4-oxyquinoline derivatives and shares a structural similarity with Lenvatinib, indicating a related synthetic pathway. researchgate.netnih.govnih.gov The design and synthesis of WXFL-152 and similar 4-oxyquinoline derivatives often leverage a quinoline core that can be derived from intermediates like this compound, highlighting the broader applicability of this chemical's structural class in the development of new anti-cancer therapies. nih.govnih.gov

The quinoline ring system is a privileged scaffold in medicinal chemistry and forms the core of numerous therapeutic agents. Beyond its role in the synthesis of kinase inhibitors, quinoline derivatives are investigated for a wide range of pharmacological activities, including as antimalarial and antitumor agents. nordmann.globalnbinno.com The incorporation of an amido group, as present in this compound, into quinoline derivatives has been suggested to enhance cytotoxic activities. This underscores the importance of this compound and its structural features in the ongoing discovery and development of new quinoline-based medicines.

Mechanism of Action of Lenvatinib as a Multi-Receptor Tyrosine Kinase Inhibitor

Lenvatinib functions as an orally active, multi-targeted tyrosine kinase inhibitor (TKI) that disrupts several key signaling pathways implicated in tumor growth, angiogenesis, and metastasis. drugbank.compatsnap.com Its mechanism of action is characterized by the inhibition of a range of receptor tyrosine kinases (RTKs), leading to a broad-spectrum anti-tumor effect. drugbank.comnih.gov

A primary mechanism through which Lenvatinib exerts its therapeutic effect is by potently inhibiting the kinase activities of vascular endothelial growth factor (VEGF) receptors, specifically VEGFR1, VEGFR2, and VEGFR3. drugbank.commims.com The VEGF signaling pathway is a critical regulator of both physiological and pathological angiogenesis, the process of new blood vessel formation that is essential for tumor growth and dissemination. drugbank.compatsnap.com By blocking VEGFRs, Lenvatinib effectively curtails the blood supply to tumors, thereby impeding their growth and proliferation. patsnap.com

In addition to its potent anti-VEGF activity, Lenvatinib also targets fibroblast growth factor (FGF) receptors (FGFR1-4) and the platelet-derived growth factor receptor alpha (PDGFRα). drugbank.commims.com The FGF signaling pathway is involved in various cellular processes, including cell proliferation, differentiation, and survival, and its aberrant activation is a known driver in many cancers. patsnap.com Similarly, dysregulation of the PDGFRα pathway is associated with the development of several malignancies. patsnap.com Lenvatinib's ability to simultaneously inhibit these key signaling cascades contributes to its robust anti-cancer activity. patsnap.com

Table 1: Kinase Inhibitory Profile of Lenvatinib

| Target Kinase | Biological Function | Role in Cancer |

|---|---|---|

| VEGFR1, VEGFR2, VEGFR3 | Angiogenesis, lymphangiogenesis | Tumor neovascularization, metastasis |

| FGFR1, FGFR2, FGFR3, FGFR4 | Cell proliferation, differentiation, survival | Uncontrolled cell growth, tumor progression |

| PDGFRα | Cell growth and development | Tumorigenesis in various cancers |

| RET | Cell growth, differentiation, survival | Oncogenic driver in certain cancers |

| KIT | Cell survival, proliferation | Tumor growth and progression |

This table summarizes the key receptor tyrosine kinases targeted by Lenvatinib and their roles in normal physiology and cancer.

The dual inhibition of both VEGFR and FGFR signaling pathways by Lenvatinib results in a powerful anti-angiogenic effect. cancerresgroup.us Angiogenesis is a complex process crucial for supplying tumors with the necessary nutrients and oxygen for their growth and for providing a route for metastasis. cancerresgroup.us Pro-angiogenic factors like VEGF and FGF stimulate the migration, proliferation, and survival of endothelial cells, leading to the formation of new tumor blood vessels. cancerresgroup.us

Preclinical studies have demonstrated that Lenvatinib effectively suppresses tube formation induced by both VEGF and FGF. cancerresgroup.us Furthermore, in vivo studies have shown that Lenvatinib administration leads to an upregulation of plasma levels of VEGF and FGF23, which are pharmacodynamic biomarkers indicating the inhibition of their respective signaling pathways. cancerresgroup.us This contrasts with other VEGFR inhibitors, such as sorafenib, which primarily upregulate VEGF levels without a significant impact on FGF23. cancerresgroup.us This broader inhibition of pro-angiogenic pathways may contribute to the potent anti-tumor activity of Lenvatinib. cancerresgroup.us

Beyond its effects on angiogenesis, Lenvatinib also targets other proto-oncogenes, including RET and KIT. drugbank.commims.com The RET proto-oncogene encodes a receptor tyrosine kinase that, when mutated or rearranged, can act as a potent oncogenic driver in various cancers, including thyroid and non-small cell lung cancer. patsnap.comnih.gov Similarly, the KIT receptor tyrosine kinase is implicated in the development and progression of several tumor types. patsnap.com Lenvatinib's ability to inhibit these oncoproteins further broadens its anti-cancer spectrum, making it an effective therapeutic option for tumors driven by aberrant RET or KIT signaling. patsnap.comnih.gov

Preclinical Pharmacological Evaluation of Derivatives

The anti-tumor properties of Lenvatinib have been extensively characterized in a range of preclinical models, providing a solid foundation for its clinical development and application.

In vitro studies have consistently demonstrated the potent anti-proliferative and anti-angiogenic effects of Lenvatinib. In human umbilical vein endothelial cells (HUVECs), Lenvatinib has been shown to inhibit both VEGF- and FGF-driven proliferation and tube formation. vascularcell.com The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, highlight its potent activity against these pathways. vascularcell.com

Furthermore, Lenvatinib has shown selective anti-proliferative activity against cancer cell lines that are dependent on activated FGF signaling. nih.gov For instance, in a panel of human hepatocellular carcinoma (HCC) cell lines, Lenvatinib selectively inhibited the proliferation of cells with activated FGF signaling pathways. nih.gov This direct anti-tumor effect, coupled with its anti-angiogenic properties, underscores the multifaceted mechanism of action of Lenvatinib. iiarjournals.org Studies on anaplastic thyroid cancer (ATC) cell lines also revealed that Lenvatinib reduced cell viability in a dose-dependent manner. mdpi.com

The anti-tumor efficacy of Lenvatinib has been robustly confirmed in various in vivo tumor xenograft models. In these models, human tumor cells are implanted into immunocompromised mice, allowing for the evaluation of a drug's therapeutic effect in a living organism.

Orally administered Lenvatinib has demonstrated significant anti-tumor activity across a broad spectrum of human tumor xenografts, including models of differentiated thyroid cancer (DTC), anaplastic thyroid cancer (ATC), and medullary thyroid cancer (MTC). nih.gov In these models, Lenvatinib not only inhibited tumor growth but also demonstrated potent anti-angiogenic activity, as evidenced by a reduction in microvessel density within the tumors. nih.govvascularcell.com

In hepatocellular carcinoma xenograft models, Lenvatinib exerted potent anti-tumor activity and significantly reduced tumor microvessel density. nih.govnih.gov Studies using pancreatic cancer xenografts engineered to overexpress VEGF or FGF further confirmed that Lenvatinib effectively suppresses both VEGF- and FGF-driven angiogenesis and tumor growth in vivo. vascularcell.com The combination of Lenvatinib with an MEK inhibitor in an anaplastic thyroid cancer mouse model showed significantly greater antitumor activity than either monotherapy. mdpi.com

Table 2: Summary of Preclinical In Vivo Studies of Lenvatinib

| Tumor Model | Key Findings |

|---|---|

| Human Thyroid Cancer Xenografts (DTC, ATC, MTC) | Significant anti-tumor and anti-angiogenic activity. nih.gov |

| Hepatocellular Carcinoma (HCC) Xenografts | Potent anti-tumor activity and reduction in tumor microvessel density. nih.govnih.gov |

| Pancreatic Cancer Xenografts (VEGF/FGF overexpressing) | Significant suppression of VEGF- and FGF-driven angiogenesis and tumor growth. vascularcell.com |

| Anaplastic Thyroid Cancer (ATC) Xenograft | Combination with MEK inhibitor showed synergistic anti-tumor effects. mdpi.com |

This table provides a summary of the key findings from preclinical in vivo studies evaluating the efficacy of Lenvatinib in various cancer models.

An in-depth analysis of the pharmacological landscape surrounding this compound reveals a scaffold of significant interest in medicinal chemistry. While this specific compound serves as a crucial intermediate, its derivatives have demonstrated a wide spectrum of biological activities, paving the way for potential therapeutic applications. This article explores the pharmacological relevance and biological activities of compounds derived from this quinoline core, focusing on their evaluation in advanced preclinical models, the intricate details of their structure-activity relationships, and their emerging roles in treating various cancers and infectious diseases.

Advanced Research Directions and Future Perspectives

Novel Synthetic Routes for Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic methodologies is a critical focus of modern pharmaceutical research. For 4-Chloro-7-methoxyquinoline-6-carboxamide, a known intermediate in the synthesis of kinase inhibitors like Lenvatinib, current synthetic routes provide a solid foundation. One documented method involves the conversion of 4-chloro-7-methoxyquinoline-6-carbonitrile using hydrogen peroxide and potassium carbonate in dimethyl sulfoxide (B87167) (DMSO), achieving a high yield of 91%. chemicalbook.com Another approach starts from 6-cyano-7-methoxy-4-chloroquinoline, which is dissolved in an acetic acid solution and heated to produce the final carboxamide.

Future research will likely focus on optimizing these processes to align with green chemistry principles. This includes exploring the use of less hazardous solvents, reducing the number of synthetic steps, and developing catalytic methods to improve atom economy. The Friedländer reaction, a classical method for quinoline (B57606) synthesis, and its variations, continue to be an area of interest for creating the core quinoline structure from which this compound is derived. researchgate.net Innovations in this area could lead to more sustainable large-scale production.

Table 1: Comparison of Synthetic Parameters

| Parameter | Current Method (Peroxide) chemicalbook.com | Current Method (Acetic Acid) | Potential Future Direction |

| Starting Material | 4-chloro-7-methoxyquinoline-6-carbonitrile | 6-cyano-7-methoxy-4-chloroquinoline | Readily available, renewable feedstocks |

| Reagents | Hydrogen peroxide, Potassium carbonate | Acetic acid | Biocatalysts, recyclable catalysts |

| Solvent | Dimethyl sulfoxide (DMSO) | Acetic acid, Water | Supercritical fluids, ionic liquids, water |

| Yield | 91% | Not explicitly stated | High to quantitative yields |

| Sustainability Focus | High yield | Use of water as a co-solvent | Reduced waste, energy efficiency, safer reagents |

Exploration of Structure-Activity Relationships for New Therapeutic Targets

The versatility of the quinoline scaffold allows for a wide range of biological activities, and understanding the structure-activity relationship (SAR) is key to unlocking new therapeutic potential. ontosight.ai Modifications to the this compound core can lead to compounds with inhibitory activity against various protein families. For instance, quinoline-based molecules have been developed as potent inhibitors of receptor tyrosine kinases such as c-Met, EGFR, and VEGFR, which are implicated in cancer progression. nih.gov

Future SAR studies on derivatives of this compound would involve systematic modifications at several key positions:

The Carboxamide Group: This group can be replaced with other functional moieties to explore different interactions with target proteins. For example, conversion to oxadiazole or triazole analogues has been shown to yield Bcl-2 inhibitors with anti-proliferative activity. mdpi.com

The Chloro Group: Substitution at the 4-position can significantly impact binding affinity and selectivity. Exploring a range of electron-donating and electron-withdrawing groups could lead to inhibitors of new targets.

The Methoxy Group: Altering the substituent at the 7-position can influence the compound's pharmacokinetic properties and target engagement.

By systematically synthesizing and screening libraries of these new derivatives, researchers can identify novel compounds with activity against emerging therapeutic targets in oncology, infectious diseases, and neurodegenerative disorders. ontosight.aimdpi.com

Computational Chemistry and Molecular Modeling for Drug Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering insights that can accelerate the design and optimization of new therapeutic agents. openaccessjournals.com These computational methods can be applied to this compound and its derivatives to rationalize biological activity and guide the design of more potent and selective molecules.

Key computational approaches include:

Molecular Docking: This technique can predict the binding orientation of a ligand within the active site of a target protein. For derivatives of this compound, docking studies can help to understand how modifications to the quinoline scaffold affect interactions with key residues in targets like kinases or Bcl-2. mdpi.com

Quantum Mechanics (QM): QM calculations can provide a detailed understanding of the electronic properties of molecules, which is crucial for describing interactions such as those involving metalloproteins or polarization effects in ion channels. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a ligand-protein complex over time, providing insights into the stability of binding and the conformational changes that may occur upon ligand binding.

These computational tools, when used in conjunction with experimental data, can significantly reduce the time and cost associated with the discovery of new drugs by prioritizing the synthesis of the most promising compounds. openaccessjournals.com

Development of Next-Generation Quinoline-Based Therapies

The inherent "druggability" and versatility of the quinoline nucleus make it a privileged scaffold for the development of next-generation therapies. nih.gov Building on the foundation of compounds like this compound, future research is expected to yield a new wave of innovative treatments.

Promising areas for the development of next-generation quinoline-based therapies include:

Kinase Inhibitors: The success of quinoline-based kinase inhibitors in oncology has spurred further research into developing more selective and potent agents to overcome drug resistance. nih.gov

Antiviral Agents: Recently, a novel quinoline-based inhibitor of the SARS-CoV-2 papain-like protease (PLpro), Jun13296, has shown potent antiviral and anti-inflammatory effects in preclinical models, highlighting the potential of this class of compounds in combating viral infections. news-medical.net

Targeted Protein Degraders (PROTACs): The quinoline scaffold can be incorporated into PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins. This represents a novel therapeutic modality with the potential to address previously "undruggable" targets.

Multi-Target Ligands: Designing single molecules that can modulate multiple targets is an emerging strategy for treating complex diseases like cancer and neurodegenerative disorders. The quinoline core is well-suited for the development of such multi-target agents. mdpi.com

These next-generation therapies will likely incorporate advanced drug delivery strategies to improve their bioavailability and reduce off-target effects. mdpi.com

Clinical Translation and Regulatory Aspects of Derived Pharmaceutical Agents

The successful translation of a promising new chemical entity from the laboratory to the clinic is a long and complex process that requires careful navigation of the regulatory landscape. For pharmaceutical agents derived from this compound, the path to approval will involve rigorous preclinical and clinical testing to establish safety and efficacy.

Key considerations in the clinical translation of these agents include:

Preclinical Toxicology: Comprehensive toxicity studies are required to identify potential adverse effects and determine a safe starting dose for human trials.

Clinical Trials: The compound must progress through Phase I, II, and III clinical trials to evaluate its safety, efficacy, and optimal dosing in human subjects. The journey from initial screening to clinical trials is arduous, with only a small fraction of compounds making it to this stage. ontosight.ai

Regulatory Submission: A comprehensive data package, including all preclinical and clinical data, must be submitted to regulatory agencies like the U.S. Food and Drug Administration (FDA) for review and approval. The existence of several FDA-approved quinoline-containing drugs provides a precedent for this class of compounds. nih.gov

Post-Market Surveillance: After approval, ongoing monitoring is required to detect any rare or long-term adverse effects.

Robust preclinical validation, careful patient selection, and thorough toxicity evaluations are crucial for the successful clinical translation of next-generation quinoline-based therapies. mdpi.com

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-Chloro-7-methoxyquinoline-6-carboxamide, and how do their yields and conditions compare?

- Answer : Two primary synthetic routes are documented:

- Oxidative amidation : 4-Chloro-7-methoxyquinoline-6-carboxaldehyde undergoes oxidative amidation with ammonium bicarbonate using CuI (5 mol%) and TBHP at 80°C for 4 hours, yielding 84.5% .

- Multi-step synthesis : Starting from methyl 4-amino-2-methoxybenzoate, the process involves condensation, cyclization, chlorination, and aminolysis. This route contributes to an overall 50.4% yield in the synthesis of lenvatinib .

- Trade-offs : The oxidative amidation method offers higher yield and shorter reaction time but requires precise catalyst control. The multi-step approach is more modular but involves complex purification steps.

Q. Which spectroscopic techniques are employed to confirm the structure of this compound?

- Answer :

- 1H NMR : Used to verify substituent positions and integration ratios (e.g., methoxy and carboxamide protons) .

- ESI-MS : Confirms molecular weight and fragmentation patterns .

- SMILES/InChI : Computational validation using canonical SMILES (e.g.,

COC(=O)c1cc2c(Cl)ccnc2cc1OC) and InChI keys (e.g.,DDDSGYZATMCUDW-UHFFFAOYSA-N) aids in structural alignment .

Q. What are the key intermediates in the synthesis of this compound?

- Answer :

- Methyl 4-chloro-7-methoxyquinoline-6-carboxylate : Synthesized via esterification and chlorination, this intermediate undergoes aminolysis to form the carboxamide .

- 4-Chloro-7-methoxyquinoline-6-carboxaldehyde : Used in oxidative amidation reactions, requiring careful handling due to its reactivity .

Q. What purification techniques are recommended for isolating this compound?

- Answer :

- Column chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexane) effectively separates impurities .

- Recrystallization : Ethanol or dichloromethane/hexane mixtures are preferred for large-scale purification, leveraging solubility differences .

Advanced Research Questions

Q. How can researchers optimize the oxidative amidation step to improve yield while minimizing byproducts?

- Answer :

- Catalyst optimization : Screen alternatives to CuI (e.g., FeCl₃ or TEMPO) to reduce metal contamination .

- Reaction monitoring : Use TLC or HPLC to track intermediate formation and terminate the reaction at optimal conversion .

- Stoichiometry adjustments : Vary TBHP equivalents to balance oxidation efficiency and side reactions (e.g., over-oxidation).

Q. What strategies address contradictions in reported yields between different synthetic methodologies?

- Answer :

- Parameter analysis : Compare reaction variables (e.g., temperature, catalyst batch, solvent purity) across studies. For example, the oxidative amidation yield (84.5% ) vs. multi-step synthesis (50.4% ) reflects differences in step complexity.

- Design of Experiments (DoE) : Statistically optimize variables (e.g., time, temperature) to identify critical factors affecting yield.

Q. How can computational chemistry aid in predicting the reactivity of this compound in further derivatization?

- Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic (quinoline C-3) and electrophilic (chlorine-substituted C-4) sites for functionalization .

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and stability under varying reaction conditions.

Q. How to resolve discrepancies in NMR data when synthesizing this compound?

- Answer :

- 2D NMR techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments (e.g., distinguishing quinoline ring protons from methoxy groups) .

- Deuterated solvents : Use DMSO-d₆ or CDCl₃ to minimize solvent peaks and improve spectral resolution.

- Dynamic averaging : Account for rotational barriers in carboxamide groups, which may cause splitting in ¹H NMR.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.